molecular formula C10H14N2O B597444 2-异丙基-5,6-二氢-1H-苯并[d]咪唑-7(4H)-酮 CAS No. 1231950-82-5

2-异丙基-5,6-二氢-1H-苯并[d]咪唑-7(4H)-酮

货号 B597444
CAS 编号: 1231950-82-5
分子量: 178.235
InChI 键: ZKGKTFFWNPXKKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of benzimidazoles has been a subject of interest in recent years due to their importance in medicinal chemistry. There are several methods for the synthesis of benzimidazoles, including the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which is part of a double bond .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. These reactions can be used to create a wide range of benzimidazole derivatives with different properties .


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature, with a high melting point. They are slightly soluble in water but more soluble in organic solvents. They can act as weak bases due to the presence of nitrogen atoms in the imidazole ring .

科学研究应用

合成与结构研究

  1. 该化合物已对其合成和结构性质进行了研究。例如,Jiang 等人(2007)通过一锅三组分缩合过程合成了类似化合物 1-脱氢枞酸-4,5-二苯基-1H-咪唑,突出了其在复杂有机合成过程中的潜力 (Jiang 等人,2007)

抗氧化和抗菌活性

  1. 已合成并评估了具有相似结构的衍生物的抗氧化和抗菌活性。Bassyouni 等人(2012)研究了一系列衍生物在这些领域的潜力,证明了该化合物在药理学研究中的相关性 (Bassyouni 等人,2012)

化学传感和选择性离子检测

  1. 该化合物的衍生物已用于开发用于选择性离子检测的化学传感器。Jeyanthi 等人(2013)合成了一种基于类似苯并咪唑平台的比率化学传感器,用于检测 Al3+ 离子,表明其在环境和分析化学中的用途 (Jeyanthi 等人,2013)

心脏病学方面的潜力

  1. 已经对相关化合物的血管作用进行了研究,重点是潜在的抗高血压药。Touzeau 等人(2003)研究了类似衍生物对咪唑啉结合位点的亲和力,这可能与开发新的心脏病药物有关 (Touzeau 等人,2003)

缓蚀

  1. 该化合物的衍生物已被研究作为缓蚀剂的潜力。Yadav 等人(2016)研究了类似化合物在钢上的抑制和吸附特性,突出了它们在材料科学和工程中的潜力 (Yadav 等人,2016)

新型杂环化合物的合成

  1. 该化合物的骨架已被用于合成新型杂环化合物。Reddy 和 Reddy(2010)合成了一系列具有抗菌和抗真菌活性的新型衍生物,展示了该化合物在开发新化学实体中的应用 (Reddy 和 Reddy,2010)

电子和光学性质

  1. 还对苯并咪唑衍生物的电子和光学性质进行了研究。Lindle 等人(1990)确定了相关梯形聚合物的第三级光学敏感性,表明其在材料科学中的相关性,特别是在开发具有独特电子性质的高级材料方面 (Lindle 等人,1990)

安全和危害

Like all chemicals, benzimidazoles should be handled with care. Some benzimidazoles may be harmful if swallowed or inhaled, and may cause irritation to the skin and eyes. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

未来方向

The future research directions in the field of benzimidazoles are likely to focus on the development of new synthetic methods and the exploration of their biological activities. Given their wide range of biological activities, benzimidazoles and their derivatives are expected to continue to be a focus of medicinal chemistry research .

属性

IUPAC Name

2-propan-2-yl-1,5,6,7-tetrahydrobenzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6(2)10-11-7-4-3-5-8(13)9(7)12-10/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKTFFWNPXKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-3-(methyloxy)-2-cyclohexen-1-one (1.88 g) in anhydrous N,N-dimethylformamide (35 mL) at ambient temperature was added solid 2-methylpropanimidamide hydrochloride (1.349 g) and potassium carbonate (3.17 g). The reaction was then heated to 100° C. under an atmosphere of nitrogen for 3 hr. The reaction was diluted with dichloromethane (100 mL) the resultant solid was removed by filtration. The filtrate was concentrated in vacuo. The sample was loaded in dichloromethane and purified on silica using a 0-25% methanol-dichloromethane gradient. The appropriate fractions were combined and evaporated in vacuo to give the required product (867 mg). LC/MS MH+ 179, Rt 0.34 min (2 min run).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.349 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-bromo-3-(ethyloxy)-2-cyclohexen-1-one (160 g) was added N,N-Dimethylformamide (1000 mL) followed by 2-methylpropanimidamide hydrochloride (107 g) and potassium carbonate (151 g). The suspension was then stirred at 50° C. under nitrogen. After 2.75 hr the mixture was filtered and as much DMF as possible was evaporated off under high vacuum. The residue was partitioned between ethyl acetate (400 ml) and a minimum of aq lithium chloride (120 ml). The aqueous layer was extracted well with ethyl acetate (3×200 ml). The combined organics were washed with brine, filtered to give a small amount of a white solid and the filtrate dried (MgSO4), filtered and evaporated, including high vacuum. This was stirred with TBME (350 ml) then filtered to give a white solid, 16.27 gm. The filtrate from this was evaporated and weighed; this partly solidified overnight. Ether and cyclohexane were added to try and precipitate out more product but the solid was oily. The solution was decanted off and gave a golden oil on evaporation, 77 gm. The oily solid was evaporated: 38 gm, dissolved in DCM and purified by column chromatography (silica cartridge), eluting with 0-100% ethyl acetate in dichloromethane over 10 column volumes. Fractions were evaporated and the resulting solid slurried in ether and collected by filtration: This gave a white solid, 4.0 gm. No solid came out from the aqueous phase overnight. So it was extracted with more ethyl acetate and DCM. The organics were dried and evaporated and gave 69 gm of a beige slurry that was stirred with diethyl ether and filtered to give a white solid, 11.3 gm. The filtrate was combined with aqueous extraction solvents from a previous experiment and purified by column chromatography (silica), eluting with 0-100% ethyl acetate in dichloromethane. All product came through in fractions 1 & 2 so they were combined and washed with aq LiCl, dried and re-evaporated to a beige slurry, 46.4 gm, that was stirred in ether and filtered to give a white solid, 5.85 gm. Because all the batches were of the same purity, they were combined: This gave the title compound, a white solid, 37.42 gm.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 2-bromo-3-(ethyloxy)-2-cyclohexen-1-one (38.8 g) in a 1 L round-bottom flask in N,N-Dimethylformamide (DMF) (500 mL) was added 2-methylpropanimidamide hydrochloride (26.1 g) and potassium carbonate (61.2 g). The suspension was then stirred at 80° C. under nitrogen for 2 h. The mixture was filtered and as much DMF as possible was evaporated off under high vacuum. The sample was loaded in dichloromethane and purified by column chromatography over silica using a 0-30% methanol-dichloromethane gradient. The appropriate fractions were combined and evaporated in vacuo to give the required product 14.2 g as a brown solid. LC/MS MH+ 179, Rt 1.4 min (5 min run).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。